molecular formula C21H24N2O2 B2463708 4-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)benzamide CAS No. 946269-34-7

4-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)benzamide

Cat. No. B2463708
CAS RN: 946269-34-7
M. Wt: 336.435
InChI Key: CMXYCFCCSKIHDY-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as EPPB and has been shown to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Anti-Infective Agents

Most currently marketed drugs contain heterocyclic scaffolds with nitrogen and/or oxygen atoms. Researchers have synthesized various 1,2,4-oxadiazoles as anti-infective agents, demonstrating activities against bacteria, viruses, and parasites. These compounds hold promise in combating infectious diseases such as tuberculosis, malaria, and nosocomial infections .

Antiviral Activity

Given the global impact of viral infections, identifying effective antiviral agents is crucial. The 1,2,4-oxadiazole scaffold has shown potential in inhibiting viral replication. Researchers have explored derivatives of this compound for their antiviral properties, making it a valuable area of study .

properties

IUPAC Name

4-ethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-13-23-19-11-10-18(14-17(19)9-12-20(23)24)22-21(25)16-7-5-15(4-2)6-8-16/h5-8,10-11,14H,3-4,9,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXYCFCCSKIHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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